(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
The compound “(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone” is a chemical with the molecular formula C18H22N2O3S and a molecular weight of 346.45. It is also known as 1-{5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl}ethan-1-one .
Synthesis Analysis
The synthesis of thiophene derivatives, which are a key component of this compound, has been a topic of interest in recent years . Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Scientific Research Applications
Pharmacological Applications
Structurally similar compounds have been explored for their pharmacological potential, notably as modulators of various receptors. For example, compounds like raloxifene, a selective estrogen receptor modulator (SERM), exhibit agonist-like actions on bone tissues and serum lipids while displaying potent antagonist properties in the breast and uterus. Such compounds are of interest for their potential therapeutic applications in conditions like osteoporosis and breast cancer (A. Palkowitz et al., 1997).
Antimicrobial Activity
Research on derivatives of piperazine and related scaffolds has shown variable and modest antimicrobial activity against strains of bacteria and fungi. These studies are crucial for the discovery of new antimicrobial agents in the fight against resistant microbial strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Organic Synthesis and Material Science
Compounds with piperazine cores are of interest in material science and organic synthesis for their potential to form novel structures with unique properties. For example, the synthesis of chlorodiorganotin(IV) complexes with piperazine derivatives has been explored, providing insights into the structural and electronic characteristics of these materials, which could have implications for catalysis, polymer science, and the development of new materials (ZIA-UR-REHMAN et al., 2008).
Neuropharmacology
Research into piperazine derivatives also extends into neuropharmacology, where these compounds are studied for their potential effects on neurotransmitter systems. For instance, compounds designed to interact with serotonin receptors (5-HT1A) have been synthesized, offering potential applications in the study of mood disorders, anxiety, and other psychiatric conditions (A. Plenevaux et al., 2000).
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and thiophene scaffolds have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .
Pharmacokinetics
Similar compounds have been found to follow lipinski’s rule in molecular prediction studies , which suggests good bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-6-4-14(5-7-15)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-24-17/h2-7,12,16,21H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWBWPNVGBDPSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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